Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
CAS No.:
Cat. No.: VC13604660
Molecular Formula: C10H18ClNO4
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClNO4 |
|---|---|
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Standard InChI | InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14) |
| Standard InChI Key | UJUNDWHIFKCLMQ-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name is chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, with the following key characteristics:
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Molecular formula: C₁₀H₁₈ClNO₄
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SMILES: CC(CC(=O)OCCl)NC(=O)OC(C)(C)C
The Boc group protects the amino functionality, while the chloromethyl moiety facilitates nucleophilic substitutions. Stereochemical variants, such as the (R)- and (S)-enantiomers, are commercially available and critical for asymmetric synthesis .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported (liquid at RT) | |
| Boiling Point | Decomposes before boiling | |
| Solubility | Soluble in DCM, THF, acetone | |
| Stability | Moisture-sensitive; store at 2–8°C |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically involves two stages:
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Boc Protection: Reacting 3-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or Et₃N).
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Chloromethylation: Treating the Boc-protected intermediate with chloromethylating agents (e.g., chloromethyl chloroformate) under anhydrous conditions .
Example Reaction:
Key Reactivity
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Nucleophilic Substitution: The chloromethyl group reacts with amines, thiols, or alcohols to form alkylated products .
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Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) remove the Boc group, yielding a free amine for further functionalization.
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The compound serves as a versatile building block for introducing side-chain modifications in peptides. For example:
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Solid-Phase Synthesis: Its chloromethyl group anchors peptides to resin supports, enabling automated synthesis .
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Conjugation: Reacts with cysteine residues or other nucleophiles to form stable thioether or ester linkages .
Pharmaceutical Intermediates
It is employed in synthesizing protease inhibitors and kinase modulators. A notable example is its use in preparing oxetanyl peptidomimetics, which enhance metabolic stability in drug candidates .
Research Findings and Comparative Analysis
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 4.60 (d, J = 7.0 Hz, 1H, NH), 4.44 (d, J = 7.0 Hz, 1H, CH₂Cl), 1.45 (s, 9H, Boc).
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IR: Peaks at 1728 cm⁻¹ (C=O ester) and 1555 cm⁻¹ (N–H bend) .
Comparison with Analogous Compounds
| Compound | Key Differences | Application |
|---|---|---|
| Methyl 3-((Boc)amino)propanoate | Lacks chloromethyl group; lower reactivity | Carboxylate activation |
| (R)-Chloromethyl Boc-aminobutanoate | Enantioselective synthesis | Chiral drug intermediates |
| Boc-Tle-OH (tert-leucine derivative) | Bulkier side chain; altered solubility | Peptide stability |
| Hazard | Precautionary Measures |
|---|---|
| Skin/Eye Irritant (GHS Cat. 2) | Use nitrile gloves, goggles |
| Moisture Sensitivity | Store under argon or nitrogen |
Future Perspectives
Ongoing research explores its utility in targeted drug delivery (e.g., antibody-drug conjugates) and biodegradable polymers. Computational studies aim to predict its reactivity in novel catalytic systems .
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